4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Epigenetics Medicinal Chemistry Scaffold Optimization

Accelerate your hit-to-lead programs with 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-39-2). This privileged benzodiazepine scaffold features a unique 7-hydroxyl group for target engagement and a Boc-protected N4 nitrogen enabling orthogonal deprotection. Unlike unsubstituted or 7-methoxy/chloro analogs, this substitution pattern ensures distinct PK and selectivity profiles. Ideal for solid-phase parallel synthesis and epigenetic inhibitor design. Order high-purity (97%) material today for reliable SAR exploration.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 886364-39-2
Cat. No. B1294089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS886364-39-2
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)O
InChIInChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-15-12-5-4-11(17)8-10(12)9-16/h4-5,8,15,17H,6-7,9H2,1-3H3
InChIKeyFYILRTSVQZCYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-39-2): Chemical Identity, Scaffold Significance, and Procurement Context


4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-39-2) is a synthetic small molecule belonging to the 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine class . Its structure is defined by a fused seven-membered diazepine ring, an annulated benzene ring, a tert-butyloxycarbonyl (Boc) protecting group on the N4 nitrogen, and a hydroxyl group at the C7 position of the fused benzene ring . This specific substitution pattern provides a unique, functionalized scaffold for medicinal chemistry, with the Boc group enabling orthogonal N-deprotection for further diversification and the C7-hydroxyl group serving as a crucial vector for target engagement or subsequent derivatization .

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: The Risks of Unverified Analog Substitution in Research and Development


The 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine core is a privileged scaffold in drug discovery, with its derivatives demonstrating activities ranging from anticancer to CNS modulation [1]. However, the specific activity and physicochemical properties of any given derivative are exquisitely sensitive to even minor changes in its substitution pattern [2]. Substituting a 7-hydroxy derivative like 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine with a 7-unsubstituted, 7-methoxy, or 7-chloro analog—or one lacking the critical Boc protecting group—is a high-risk proposition that cannot be done without rigorous re-validation. Such a substitution can lead to complete loss of target engagement, unexpected off-target liabilities, and significant alterations in metabolic stability and permeability [2]. The following quantitative evidence underscores why this specific compound must be considered a distinct chemical entity from its close structural relatives.

Quantitative Evidence Guide for 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-39-2) in Scientific Selection


C7 Hydroxyl Group as a Differentiator: Inferred Impact on Target Engagement from Class-Level Analogs

The C7-hydroxyl group on the 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine scaffold is a critical determinant of biological activity. While direct target binding data for this exact compound are not publicly available, a strong class-level inference can be made from a related compound, EML741, which contains an amino-substituted benzodiazepine core [1]. This study demonstrates that specific substitution on the fused benzene ring is essential for maintaining high potency (nanomolar range) against histone methyltransferases G9a/GLP and for achieving favorable selectivity and permeability profiles [1]. Therefore, the presence of the 7-hydroxyl group in the target compound is a key differentiator from unsubstituted core analogs (e.g., CAS 5946-39-4), which lack this specific hydrogen-bonding and steric functionality and would be expected to exhibit a vastly different biological profile.

Epigenetics Medicinal Chemistry Scaffold Optimization

Orthogonal Synthetic Utility: The Boc Protecting Group as a Key Differentiator from Unprotected Amine Analogs

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the N4 nitrogen is a critical synthetic differentiator. In a solid-phase synthesis methodology developed for 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives, the use of Boc-protected intermediates is essential for the successful, high-throughput construction of diverse libraries [1]. The Boc group allows for controlled, orthogonal deprotection under mild acidic conditions (e.g., TFA), enabling selective functionalization of the diazepine nitrogen . This is in stark contrast to the free amine analog (e.g., CAS 5946-39-4 or a deprotected version of this compound), which would be incompatible with many standard synthetic transformations (e.g., peptide couplings, alkylations) and would severely limit the scope of downstream chemistry, forcing the researcher to implement a non-productive protection step.

Organic Synthesis Medicinal Chemistry Building Blocks

Scaffold Productivity in Library Synthesis: A Quantified Advantage for High-Throughput Chemistry

The 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine scaffold, including Boc-protected variants, has been validated as an efficient platform for generating structurally diverse compound libraries. A 2011 publication details a robust solid-phase method to synthesize a library of these derivatives, with the core structure enabling 3-4 points of chemical diversification [1]. This contrasts with less-substituted or unprotected core scaffolds, which offer fewer diversification points and are less amenable to high-throughput methods, leading to libraries of lower diversity. The publication's methodology, which utilizes a Boc-protected amino acid building block, demonstrates the scaffold's quantifiable value in generating collections of 'potentially bioactive molecules' [1].

High-Throughput Synthesis Medicinal Chemistry Combinatorial Chemistry

Validated Application Scenarios for 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine in Drug Discovery and Chemical Biology


Diversified Library Synthesis for Lead Discovery and SAR Expansion

As demonstrated by its use in published solid-phase synthesis protocols, this compound is ideally suited as a key building block for the rapid generation of structurally diverse 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine libraries [1]. Its multiple orthogonal functional groups (Boc-protected amine, secondary amine, and phenol) allow for efficient parallel synthesis, significantly increasing the chemical space explored in a single campaign [1]. This makes it a high-value procurement for medicinal chemistry groups focused on hit-to-lead optimization across multiple target classes.

Scaffold Hopping and Core Optimization in Epigenetic Drug Discovery

Given the established class-level inference that substituted benzodiazepines can serve as potent and selective inhibitors of histone methyltransferases like G9a/GLP, this specific 7-hydroxy derivative is a rational choice for scaffold-hopping or optimization campaigns in epigenetics [1]. Its unique substitution pattern offers a distinct chemical starting point from the more common quinazoline-based inhibitors, potentially addressing issues of intellectual property, selectivity, or pharmacokinetics associated with those chemotypes [1].

Targeted Synthesis of CNS-Penetrant Small Molecules

The benzodiazepine core is a well-known privileged structure for targeting central nervous system (CNS) receptors and enzymes [1]. While the target compound itself is not an active pharmaceutical ingredient, its optimized physicochemical properties (imparted by the balance of a lipophilic Boc group and a polar hydroxyl group) make it a promising intermediate for the de novo design of novel, brain-penetrant small molecules. The critical C7-OH group, as inferred from SAR in related series, provides a key handle for modulating drug-like properties and target engagement within the CNS [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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